molecular formula C28H31N5O2 B2849583 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide CAS No. 1112429-23-8

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide

Cat. No.: B2849583
CAS No.: 1112429-23-8
M. Wt: 469.589
InChI Key: DXSVBCFYBMNZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran derivatives have been studied for their potential as PARP-1 inhibitors , which are a promising target for developing anticancer drugs .


Synthesis Analysis

Benzofuran derivatives can be synthesized through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzofuran [3,2-D]pyrimidine core, which is common in PARP-1 inhibitors .

Scientific Research Applications

Synthesis and Potential as Antipsychotic Agents

A study explored the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. These analogues, including structures related to "1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide," were evaluated for their in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives exhibited potent in vivo activities comparable to known antipsychotics and showed lower activity in behavioral models predictive of extrapyramidal side effects, indicating their potential as backup compounds to existing antipsychotic medications (Norman et al., 1996).

Role in Antineoplastic Therapies

Another study focused on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways of compounds structurally related to "this compound" in humans. It highlights the significance of understanding the metabolic profiles of such compounds for optimizing their therapeutic efficacy and safety (Gong et al., 2010).

Anti-Inflammatory and Analgesic Properties

Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed their potential as anti-inflammatory and analgesic agents. Compounds in this study demonstrated significant cyclooxygenase-1/2 (COX-1/2) inhibitory activities, along with notable analgesic and anti-inflammatory effects, highlighting the therapeutic potential of heterocyclic carboxamides in treating inflammation and pain (Abu‐Hashem et al., 2020).

Anti-Angiogenic and DNA Cleavage Activities

A study on the synthesis, anti-angiogenic, and DNA cleavage activities of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlights the potential of these compounds in cancer therapy. These derivatives efficiently blocked the formation of blood vessels in vivo and exhibited differential DNA binding/cleavage activities, suggesting their utility as anticancer agents by targeting both anti-angiogenic pathways and directly interacting with DNA (Kambappa et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not known, benzofuran derivatives have been shown to inhibit PARP-1 activity . This inhibition can lead to the repair of DNA single-strand breakage and aggravate DNA double-strand breakage, promoting the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c34-28(31-22-12-15-32(16-13-22)17-20-7-2-1-3-8-20)21-9-6-14-33(18-21)27-26-25(29-19-30-27)23-10-4-5-11-24(23)35-26/h1-5,7-8,10-11,19,21-22H,6,9,12-18H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSVBCFYBMNZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NC5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.